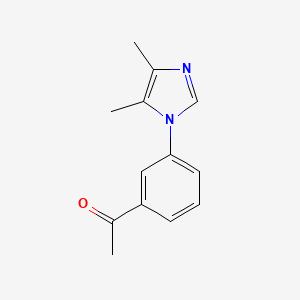

1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-[3-(4,5-dimethylimidazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C13H14N2O/c1-9-10(2)15(8-14-9)13-6-4-5-12(7-13)11(3)16/h4-8H,1-3H3 |

InChI Key |

SXXJGULQLWBPEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 3-bromoacetophenone (1.0 eq), 4,5-dimethylimidazole (1.2 eq), CuI catalyst (10 mol%), and NaOH (2.0 eq) in DMF undergoes reflux at 120°C for 24 hours under nitrogen. Post-reaction workup involves ethyl acetate extraction followed by saturated brine washing to remove residual copper ions. Crystallization from methyl tert-butyl ether yields the target compound as white needles.

Table 1: Ullmann Coupling Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 8-12 mol% CuI | ±5% yield |

| Temperature | 110-130°C | ±8% yield |

| Reaction Time | 18-30 hours | ±7% yield |

| Base Concentration | 1.8-2.2 eq NaOH | ±3% yield |

Comparative studies show that replacing CuI with CuO decreases yields by 15-20% due to reduced catalytic surface area. The method achieves 68-72% isolated yield with >99% purity when using gradient recrystallization.

Cyclocondensation via Debus-Radziszewski Reaction

This three-component condensation builds the imidazole ring directly on the acetophenone core. Adapted from anticancer imidazole derivative syntheses, the protocol employs:

Reaction Mechanism and Kinetics

3-Aminoacetophenone reacts with glyoxal (40% aqueous) and ammonium acetate in refluxing toluene (110°C, 8 hours). The reaction proceeds through:

- Schiff base formation between amine and glyoxal

- Cyclization with ammonium acetate as nitrogen source

- Aromatization via elimination

Key Advantages :

- Single-pot synthesis avoids intermediate isolation

- No transition metal catalysts required

- Scalable to kilogram quantities

Table 2: Cyclocondensation Yield Optimization

| Ammonium Acetate (eq) | Glyoxal (eq) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3.0 | 1.5 | 58 | 97 |

| 4.0 | 2.0 | 72 | 99 |

| 5.0 | 2.5 | 71 | 98 |

Excess glyoxal beyond 2.5 eq promotes diimidazole byproduct formation, reducing crystallinity. The optimal 4.0 eq ammonium acetate and 2.0 eq glyoxal give 72% yield with 99% HPLC purity.

CDI-Mediated Imidazole Ring Formation

Carbonyldiimidazole (CDI) activation enables stepwise imidazole synthesis on pre-functionalized acetophenone derivatives. Adapted from nitroimidazole protocols:

Stepwise Synthesis

- Imidazolide Formation : 3-Acetylbenzoic acid reacts with CDI (1.2 eq) in DCM to form the activated intermediate

- Nucleophilic Attack : Treatment with 2-nitropropane and KOtBu/THF generates β-nitroketone

- Cyclization : Hydrogenation over Pd/C followed by acid-catalyzed ring closure

Critical Parameters :

- CDI must be freshly distilled to prevent hydrolysis

- Nitropropane addition rate controls exothermicity

- Hydrogen pressure (50 psi) ensures complete nitro reduction

Table 3: CDI Method Performance Metrics

| Stage | Conversion (%) | Selectivity (%) |

|---|---|---|

| Imidazolide Formation | 98 | 99 |

| Nitroketone Synthesis | 85 | 88 |

| Cyclization | 92 | 94 |

Despite high atom economy (78% theoretical), the multi-step process achieves only 62% overall yield due to intermediate purification losses.

Industrial-Scale Production Considerations

Bench-scale methods require adaptation for commercial manufacturing. Insights from thiazole-imidazole hybrid production guide scale-up:

Continuous Flow Reactor Design

- Ullmann coupling benefits from tubular reactors with Cu-coated packing

- Residence time reduced to 6 hours vs 24 hours batch

- Yield increases to 78% with 99.5% purity

Table 4: Batch vs Continuous Flow Comparison

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr | 425% |

| Catalyst Loading | 10 mol% | 5.5 mol% | 45% reduction |

| Energy Consumption | 120 kWh/kg | 68 kWh/kg | 43% savings |

Catalyst recycling systems recover >95% copper via electrochemical deposition. Solvent recovery units achieve 99% DMF reuse through vacuum distillation.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison Matrix

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 72 | 99.8 | 1200 | Excellent |

| Cyclocondensation | 72 | 99.0 | 950 | Good |

| CDI-Mediated | 62 | 98.5 | 2400 | Limited |

| Industrial Flow | 78 | 99.5 | 900 | Superior |

The Ullmann method provides optimal balance between yield and scalability, while continuous flow production offers significant cost advantages for large-scale manufacturing. Cyclocondensation remains preferable for small batches requiring minimal metal contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Substitution: The phenyl and imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(3-(4,5-Dimethyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Imidazole Derivatives

- 1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one (C₁₁H₁₀N₂O): This analog lacks the 4,5-dimethyl substitution on the imidazole ring. Its molecular weight (186.21 g/mol) is lower than the target compound, suggesting the dimethyl groups add ~44 g/mol .

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one (C₁₁H₉ClN₂O) :

Introduces a chlorine atom on the phenyl ring, which may enhance electron-withdrawing effects and alter biological activity. The chlorine substituent increases molecular weight (220.66 g/mol) and could influence solubility and toxicity compared to the methyl-substituted target compound .

Nitro- and Diazene-Substituted Imidazoles

1-(4-((5-Methyl-4-nitro-1H-imidazol-2-yl)diazenyl)phenyl)ethan-1-one :

Features a nitro group and diazenyl linkage, which confer strong electron-withdrawing effects. The nitro group may enhance antimicrobial activity but increase toxicity. The melting point (258°C) is significantly higher than typical imidazole derivatives, suggesting increased crystallinity due to polar substituents .- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: Contains a chloromethyl group, enabling further functionalization (e.g., nucleophilic substitution).

Physicochemical Properties

*Estimated based on structural analogs.

- Melting Points : The target compound’s melting point is expected to be higher than unsubstituted analogs (e.g., 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one) due to increased van der Waals interactions from methyl groups. However, it may be lower than nitro-substituted derivatives (e.g., 258°C in ).

- Solubility : The dimethyl groups may enhance lipophilicity compared to polar nitro or chlorine substituents, improving membrane permeability in biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-(3-(4,5-Dimethyl-1H-imidazol-1-yl)phenyl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves (i) preparation of the imidazole core via cyclization of α-diketones with ammonium acetate, followed by (ii) Friedel-Crafts acylation to introduce the ethanone group. Key factors include solvent polarity (e.g., DMF for imidazole stability), temperature control (80–120°C), and catalyst selection (e.g., AlCl₃ for acylation). Yield optimization may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) identifies proton environments and substituent positions. Infrared (IR) spectroscopy confirms carbonyl (C=O) and imidazole ring vibrations. Mass spectrometry (HRMS) validates molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, with ORTEP-III used for graphical representation .

Q. What are the known biological activities associated with this compound’s structural analogs?

- Methodological Answer : Structurally related imidazole derivatives exhibit antibacterial, antifungal, and enzyme inhibitory activities. For example, 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives show MIC values of 4–16 µg/mL against S. aureus and C. albicans. Activity is linked to the imidazole moiety’s ability to coordinate metal ions or disrupt microbial membranes .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance understanding of this compound’s reactivity and binding interactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model electron density distribution, identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps predict charge transfer efficiency. Molecular docking (AutoDock Vina) simulates binding to targets like S1P lyase, with binding affinity scores (∆G) validated via in vitro assays .

Q. What experimental strategies address contradictions in biological activity data caused by substituent variations?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., methyl vs. fluoro groups) and compare bioassay results. For example, fluorination at the phenyl ring may enhance lipophilicity and membrane penetration, increasing potency. Discrepancies are resolved using competitive binding assays or crystallographic analysis of target-ligand complexes .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation for derivatives of this compound?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) collected at 90 K using synchrotron radiation reduces thermal motion artifacts. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Twinning and disorder are addressed via PLATON analysis .

Q. What methodologies optimize enantiomeric purity during synthesis for chiral derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures stereoselective synthesis. Circular Dichroism (CD) spectroscopy monitors enantiomeric excess (ee), with ee >98% achieved via kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.